Box5 TFA

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

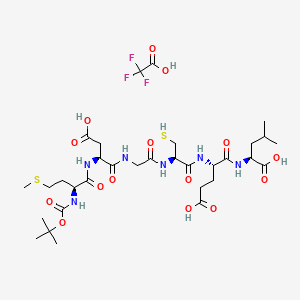

C32H51F3N6O15S2 |

|---|---|

Molecular Weight |

880.9 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-4-carboxy-2-[[(2R)-2-[[2-[[(2S)-3-carboxy-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-methylsulfanylbutanoyl]amino]propanoyl]amino]acetyl]amino]-3-sulfanylpropanoyl]amino]butanoyl]amino]-4-methylpentanoic acid;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C30H50N6O13S2.C2HF3O2/c1-15(2)11-19(28(46)47)35-25(43)16(7-8-22(38)39)33-27(45)20(14-50)32-21(37)13-31-24(42)18(12-23(40)41)34-26(44)17(9-10-51-6)36-29(48)49-30(3,4)5;3-2(4,5)1(6)7/h15-20,50H,7-14H2,1-6H3,(H,31,42)(H,32,37)(H,33,45)(H,34,44)(H,35,43)(H,36,48)(H,38,39)(H,40,41)(H,46,47);(H,6,7)/t16-,17-,18-,19-,20-;/m0./s1 |

InChI Key |

CJJYMBDLHOASBT-HCDNWCCTSA-N |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CS)NC(=O)CNC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCSC)NC(=O)OC(C)(C)C.C(=O)(C(F)(F)F)O |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CS)NC(=O)CNC(=O)C(CC(=O)O)NC(=O)C(CCSC)NC(=O)OC(C)(C)C.C(=O)(C(F)(F)F)O |

Origin of Product |

United States |

Foundational & Exploratory

The Role of Box5 (TFA) in Inhibiting Wnt5a Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Wnt5a, a member of the Wingless/Integrated (Wnt) family of secreted glycoproteins, is a key regulator of non-canonical Wnt signaling pathways. These pathways are crucial for a multitude of cellular processes, including cell polarity, migration, and proliferation. Dysregulation of Wnt5a signaling has been implicated in various pathologies, notably cancer, where it can promote tumor progression and metastasis. Consequently, the development of specific inhibitors of Wnt5a signaling is of significant interest for therapeutic intervention. Box5, a synthetic hexapeptide derived from Wnt5a, has emerged as a potent and selective antagonist of Wnt5a signaling, showing promise in preclinical studies. This technical guide provides an in-depth overview of the role of Box5 in inhibiting Wnt5a signaling, complete with quantitative data, detailed experimental protocols, and visual diagrams of the underlying molecular mechanisms and experimental workflows.

Molecular Mechanism of Box5 Inhibition

Box5, a t-butyloxycarbonyl-modified hexapeptide (t-Boc-Met-Asp-Gly-Cys-Glu-Leu), functions as a direct antagonist of Wnt5a-mediated signaling.[1][2] Its inhibitory action is primarily focused on the Wnt/Ca2+ pathway, a non-canonical Wnt signaling cascade initiated by the binding of Wnt5a to its receptors.

The binding of Wnt5a to its receptor complex, which often includes a Frizzled (Fzd) receptor (such as Fzd5) and a co-receptor like Receptor Tyrosine Kinase-Like Orphan Receptor 2 (ROR2), triggers a cascade of intracellular events.[3] This leads to the activation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC).[4]

Box5 exerts its inhibitory effect by antagonizing the Wnt5a-induced release of intracellular Ca2+ and the subsequent activation of PKC.[1][2] While the precise binding partner of Box5 is not definitively established through co-immunoprecipitation data in the provided search results, it is suggested to compete with Wnt5a for binding to its receptor complex.[4] This interference prevents the downstream signaling events that are crucial for Wnt5a-mediated cellular responses, such as cell migration and invasion.[1][2]

Quantitative Data on Box5 Inhibition

The inhibitory effects of Box5 on Wnt5a signaling have been quantified in various studies. A key finding is the significant reduction in Wnt5a-induced intracellular calcium mobilization.

| Parameter | Cell Line | Box5 Concentration | % Inhibition | Reference |

| Wnt5a-induced Ca2+ Signaling | A2058 melanoma | 100 µM | >70% | [5] |

| Assay | Cell Line | Box5 Concentration | Effect | Reference |

| Cell Migration | A2058 melanoma | 100 µM | Statistically significant inhibition | [1] |

| Cell Invasion | HTB63 melanoma | 100 µM | Inhibition of basal invasion | [2] |

| p-MARCKS Expression | A2058 melanoma | 100 µM | Decreased expression | [6] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the inhibitory role of Box5 on Wnt5a signaling.

Intracellular Calcium Imaging Assay

This protocol is used to measure changes in intracellular calcium concentration in response to Wnt5a and the inhibitory effect of Box5.

Materials:

-

Fura-2 AM (acetoxymethyl ester)

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS)

-

Bovine Serum Albumin (BSA)

-

Recombinant Wnt5a

-

Box5 (TFA)

-

Fluorescence microscope with dual-wavelength excitation capabilities (340 nm and 380 nm)

Protocol:

-

Cell Culture: Plate cells (e.g., A2058 melanoma cells) on glass coverslips and culture to the desired confluency.

-

Dye Loading:

-

Prepare a Fura-2 AM loading solution containing 2 µM Fura-2 AM and 0.02% Pluronic F-127 in HBSS with 1% BSA.

-

Incubate the cells with the loading solution for 30-60 minutes at 37°C in the dark.

-

Wash the cells twice with HBSS to remove extracellular dye.

-

-

Box5 Pre-incubation: Incubate the cells with the desired concentration of Box5 (e.g., 100 µM) or vehicle control for a specified time (e.g., 1 hour) prior to Wnt5a stimulation.

-

Image Acquisition:

-

Mount the coverslip onto the microscope stage.

-

Excite the cells alternately with 340 nm and 380 nm light and capture the emission at 510 nm.

-

Establish a baseline fluorescence ratio (F340/F380) for a few minutes.

-

-

Wnt5a Stimulation: Add recombinant Wnt5a (e.g., 200 ng/mL) to the cells and continue recording the fluorescence ratio for a designated period.

-

Data Analysis: The ratio of fluorescence intensities (F340/F380) is proportional to the intracellular calcium concentration. Calculate the change in this ratio upon Wnt5a stimulation in the presence and absence of Box5 to determine the percentage of inhibition.

Cell Migration Assay (Boyden Chamber)

This assay quantifies the migratory capacity of cells in response to Wnt5a and its inhibition by Box5.

Materials:

-

Boyden chambers (transwell inserts with a porous membrane)

-

Matrigel (for invasion assays)

-

Cell culture medium

-

Recombinant Wnt5a

-

Box5 (TFA)

-

Calcein AM or crystal violet for cell staining

Protocol:

-

Chamber Preparation:

-

For invasion assays, coat the upper surface of the transwell membrane with a thin layer of Matrigel and allow it to solidify.

-

Rehydrate the membrane with serum-free medium.

-

-

Chemoattractant: Add medium containing a chemoattractant (e.g., fetal bovine serum or Wnt5a) to the lower chamber.

-

Cell Seeding:

-

Harvest and resuspend cells in serum-free medium.

-

Pre-incubate the cells with Box5 or vehicle control.

-

Seed the cells into the upper chamber of the transwell insert.

-

-

Incubation: Incubate the plate at 37°C for a period sufficient for cell migration (e.g., 12-24 hours).

-

Cell Staining and Quantification:

-

Remove non-migrated cells from the upper surface of the membrane with a cotton swab.

-

Fix and stain the migrated cells on the lower surface of the membrane with crystal violet or a fluorescent dye like Calcein AM.

-

Count the number of migrated cells in several fields of view under a microscope.

-

-

Data Analysis: Compare the number of migrated cells in the Box5-treated group to the control group to determine the extent of migration inhibition.

Western Blot for Phosphorylated MARCKS

This protocol is used to detect the phosphorylation status of Myristoylated Alanine-Rich C Kinase Substrate (MARCKS), a downstream target of PKC, as an indicator of Wnt5a signaling activity.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane and transfer apparatus

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies: anti-phospho-MARCKS (Ser152/156) and anti-total MARCKS

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Protocol:

-

Cell Treatment and Lysis:

-

Treat cells with Wnt5a in the presence or absence of Box5 for the desired time.

-

Lyse the cells in ice-cold lysis buffer.

-

Determine the protein concentration of the lysates.

-

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

-

Antibody Incubation:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-MARCKS overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection:

-

Wash the membrane and add the chemiluminescent substrate.

-

Capture the signal using an imaging system.

-

-

Data Analysis:

-

Quantify the band intensities for phospho-MARCKS and total MARCKS.

-

Normalize the phospho-MARCKS signal to the total MARCKS signal to determine the relative phosphorylation level.

-

Conclusion

Box5 (TFA) has been established as a valuable research tool and a potential therapeutic candidate for diseases driven by aberrant Wnt5a signaling. Its mechanism of action, centered on the inhibition of the Wnt/Ca2+ pathway, provides a specific means to counteract the pro-migratory and pro-invasive effects of Wnt5a. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working to further elucidate the role of Wnt5a in health and disease and to develop novel therapeutic strategies targeting this important signaling pathway. Further investigation into the precise binding interactions of Box5 and its in vivo efficacy will be crucial for its translation into clinical applications.

References

- 1. A t-butyloxycarbonyl-modified Wnt5a-derived hexapeptide functions as a potent antagonist of Wnt5a-dependent melanoma cell invasion - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A t-butyloxycarbonyl-modified Wnt5a-derived hexapeptide functions as a potent antagonist of Wnt5a-dependent melanoma cell invasion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. WNT-5A: signaling and functions in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. embopress.org [embopress.org]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

Box5 (TFA): A Technical Guide to its Antagonistic Effect on Wnt5a-Mediated Ca2+ Release

For Researchers, Scientists, and Drug Development Professionals

Introduction

Box5, a synthetic hexapeptide derived from Wnt5a (t-Boc-Met-Asp-Gly-Cys-Glu-Leu), has emerged as a potent antagonist of the non-canonical Wnt5a signaling pathway.[1][2] This pathway is increasingly implicated in the progression of various diseases, including melanoma, where it promotes cell migration and invasion.[2][3] A key downstream effect of Wnt5a activation is the release of intracellular calcium (Ca2+), a ubiquitous second messenger that triggers a cascade of cellular responses. Box5 exerts its inhibitory effects by directly attenuating this Wnt5a-mediated Ca2+ signaling.[2][4] This technical guide provides an in-depth overview of Box5, its mechanism of action with a focus on Ca2+ release, a compilation of quantitative data, detailed experimental protocols, and visual representations of the involved signaling pathways and workflows. The trifluoroacetate (TFA) salt of Box5 is a common commercially available form, resulting from its synthesis and purification process. While TFA itself can have biological effects, this document will focus on the pharmacological actions of the Box5 peptide.[1]

Mechanism of Action: Inhibition of Wnt5a-Induced Ca2+ Release

The Wnt5a/Ca2+ signaling pathway is initiated by the binding of the Wnt5a ligand to a member of the Frizzled (FZD) family of receptors, such as FZD5 in melanoma cells.[2][5] This ligand-receptor interaction activates a heterotrimeric G-protein, which in turn stimulates Phospholipase C (PLC).[5][6] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[5]

IP3 diffuses through the cytoplasm and binds to the IP3 receptor (IP3R), a ligand-gated Ca2+ channel on the membrane of the endoplasmic reticulum (ER). This binding triggers the release of stored Ca2+ from the ER into the cytoplasm, leading to a rapid increase in the intracellular Ca2+ concentration ([Ca2+]i).[5] This elevation in [Ca2+]i activates downstream effector proteins, including Protein Kinase C (PKC) and Ca2+/calmodulin-dependent protein kinase II (CaMKII), which subsequently phosphorylate a variety of target proteins to modulate cellular processes like cell migration and invasion.[4][7]

Box5 functions as a direct antagonist of this pathway. While its precise binding target is still under investigation, it is hypothesized to interact with the Wnt5a receptor complex, thereby preventing the activation of the downstream signaling cascade.[8] This inhibition has been demonstrated by a significant reduction in Wnt5a-induced intracellular Ca2+ release and a subsequent decrease in the phosphorylation of PKC substrates, such as the Myristoylated Alanine-Rich C Kinase Substrate (MARCKS).[1][3][4]

Quantitative Data

The following table summarizes the available quantitative data on the inhibitory effect of Box5 on Wnt5a-mediated signaling events related to Ca2+ release.

| Parameter | Cell Line | Box5 Concentration | Effect | Reference |

| Inhibition of Wnt5a-induced Ca2+ Signaling | A2058 melanoma cells | 100 µM | >70% inhibition | [3][4] |

| Inhibition of Wnt5a-stimulated MARCKS Phosphorylation | A2058 melanoma cells | 100 µM | Inhibition observed (qualitative) | [1][3][4] |

Note: Further dose-response studies are required to determine the IC50 of Box5 for the inhibition of Wnt5a-induced Ca2+ release.

Experimental Protocols

Measurement of Intracellular Ca2+ Concentration Using Fura-2 AM

This protocol describes a ratiometric fluorescence microscopy method for measuring intracellular Ca2+ levels in cultured melanoma cells, such as A2058, upon stimulation with Wnt5a and inhibition by Box5.

Materials:

-

A2058 melanoma cells

-

Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA

-

Glass-bottom culture dishes

-

Fura-2 AM (acetoxymethyl ester)

-

Pluronic F-127

-

HEPES-buffered saline (HBS)

-

Recombinant Wnt5a

-

Box5 (TFA)

-

Fluorescence microscope equipped for ratiometric imaging (excitation at 340 nm and 380 nm, emission at 510 nm)

Procedure:

-

Cell Culture: Culture A2058 melanoma cells in DMEM supplemented with 10% FBS in a humidified incubator at 37°C and 5% CO2. For imaging experiments, seed the cells onto glass-bottom culture dishes and allow them to adhere and grow to 70-80% confluency.[9]

-

Fura-2 AM Loading:

-

Prepare a Fura-2 AM loading solution by dissolving Fura-2 AM in anhydrous DMSO to a stock concentration of 1-5 mM.

-

On the day of the experiment, dilute the Fura-2 AM stock solution in serum-free DMEM or HBS to a final concentration of 2-5 µM. To aid in the dispersion of the dye, add an equal volume of 20% Pluronic F-127.[10]

-

Wash the cells once with pre-warmed HBS.

-

Incubate the cells with the Fura-2 AM loading solution for 30-60 minutes at 37°C in the dark.[9][10]

-

After incubation, wash the cells twice with HBS to remove extracellular dye.

-

Add fresh HBS to the dish and allow the cells to de-esterify the Fura-2 AM for at least 30 minutes at room temperature in the dark.[9]

-

-

Imaging:

-

Mount the culture dish on the stage of the fluorescence microscope.

-

Acquire baseline fluorescence images by alternately exciting the cells at 340 nm and 380 nm and measuring the emission at 510 nm.

-

To assess the effect of Box5, pre-incubate the cells with the desired concentration of Box5 (e.g., 100 µM) for a specified period (e.g., 15-30 minutes) before stimulation.

-

Stimulate the cells with recombinant Wnt5a (e.g., 100-200 ng/mL) and record the changes in fluorescence intensity at both excitation wavelengths over time.

-

-

Data Analysis:

-

Calculate the ratio of the fluorescence intensities at 340 nm and 380 nm (F340/F380) for each time point.

-

The change in this ratio is proportional to the change in intracellular Ca2+ concentration.

-

Compare the Wnt5a-induced Ca2+ response in the presence and absence of Box5 to quantify the inhibitory effect.

-

Western Blot for Phosphorylated MARCKS

This protocol describes the detection of phosphorylated MARCKS (p-MARCKS) as a downstream indicator of PKC activation following Wnt5a stimulation and its inhibition by Box5.

Materials:

-

A2058 melanoma cells

-

DMEM with 10% FBS

-

Recombinant Wnt5a

-

Box5 (TFA)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: anti-p-MARCKS (Ser152/156) and anti-total MARCKS

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system for chemiluminescence detection

Procedure:

-

Cell Treatment:

-

Seed A2058 cells in culture plates and grow to 80-90% confluency.

-

For inhibitor studies, pre-incubate the cells with Box5 (e.g., 100 µM) for a specified time.

-

Stimulate the cells with Wnt5a (e.g., 200 ng/mL) for the desired time (e.g., 30-60 minutes).

-

-

Cell Lysis and Protein Quantification:

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Clarify the lysates by centrifugation and collect the supernatant.

-

Determine the protein concentration of each lysate using a BCA protein assay.

-

-

SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against p-MARCKS overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

-

-

Data Analysis:

-

To normalize for protein loading, strip the membrane and re-probe with an antibody against total MARCKS.

-

Quantify the band intensities for p-MARCKS and total MARCKS.

-

Calculate the ratio of p-MARCKS to total MARCKS for each condition to determine the effect of Wnt5a and Box5 on MARCKS phosphorylation.

-

Visualizations

Wnt5a/Ca2+ Signaling Pathway

Caption: Wnt5a/Ca2+ signaling pathway and the inhibitory action of Box5.

Experimental Workflow for Measuring Intracellular Ca2+

Caption: Workflow for measuring Box5's effect on Wnt5a-induced Ca2+ release.

Conclusion

Box5 (TFA) is a valuable research tool for investigating the roles of the Wnt5a/Ca2+ signaling pathway in various physiological and pathological processes. Its ability to potently and specifically inhibit Wnt5a-mediated intracellular Ca2+ release makes it a candidate for further investigation in the development of therapeutics targeting diseases driven by aberrant Wnt5a signaling, such as metastatic melanoma. This technical guide provides a foundational understanding of Box5's mechanism of action, quantitative effects, and the experimental methodologies required for its study. Further research to elucidate its precise binding target and to conduct comprehensive dose-response analyses will be crucial for its continued development and application in the field.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. A t-butyloxycarbonyl-modified Wnt5a-derived hexapeptide functions as a potent antagonist of Wnt5a-dependent melanoma cell invasion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A t-butyloxycarbonyl-modified Wnt5a-derived hexapeptide functions as a potent antagonist of Wnt5a-dependent melanoma cell invasion - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | Frizzled receptors: gatekeepers of Wnt signaling in development and disease [frontiersin.org]

- 6. Wnt-5a/Frizzled9 Receptor Signaling through the Gαo-Gβγ Complex Regulates Dendritic Spine Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Wnt拮抗剂III,Box5 The Wnt Antagonist III, Box5 controls the biological activity of Wnt. This small molecule/inhibitor is primarily used for Cancer applications. | Sigma-Aldrich [sigmaaldrich.com]

- 9. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]

- 10. hellobio.com [hellobio.com]

Unlocking New Avenues in Melanoma Research: A Technical Guide to the Application of Box5 (TFA)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Metastatic melanoma remains a significant clinical challenge, demanding innovative therapeutic strategies. The Wnt5a signaling pathway has emerged as a critical player in melanoma progression, promoting invasion and metastasis. This technical guide provides an in-depth exploration of Box5, a potent antagonist of the Wnt5a receptor, and its potential research applications in melanoma. By inhibiting the non-canonical Wnt5a pathway, Box5 presents a promising avenue for investigating novel anti-metastatic therapies. This document details the mechanism of action of Box5, provides comprehensive experimental protocols for its in vitro evaluation, and presents quantitative data on its efficacy in melanoma cell models.

Introduction: The Role of Wnt5a in Melanoma and the Emergence of Box5

The Wnt signaling pathways are crucial in embryonic development and tissue homeostasis. In melanoma, the non-canonical Wnt5a pathway is frequently dysregulated, contributing to a more aggressive and invasive phenotype. Wnt5a, a secreted glycoprotein, binds to the Frizzled-5 (FZD5) receptor on melanoma cells, initiating a signaling cascade that promotes cell motility and invasion.[1][2] This makes the Wnt5a pathway an attractive target for therapeutic intervention.

Box5 is a synthetic N-butyloxycarbonyl hexapeptide (t-Boc-Met-Asp-Gly-Cys-Glu-Leu) derived from Wnt5a.[3] It functions as a direct antagonist of Wnt5a signaling, effectively blocking the interaction between Wnt5a and its receptor.[4][5] This inhibition leads to a downstream blockade of key signaling events, ultimately reducing the invasive capacity of melanoma cells. The trifluoroacetate (TFA) salt of Box5 is a common formulation used in research settings.

Mechanism of Action: Inhibition of Wnt5a-Mediated Signaling

Box5 exerts its anti-invasive effects by specifically targeting the Wnt5a signaling cascade. The binding of Wnt5a to the FZD5 receptor in melanoma cells triggers the activation of Protein Kinase C (PKC) and an increase in intracellular calcium (Ca2+) levels.[5][6] These signaling events are critical for the cytoskeletal rearrangements and cellular motility required for invasion.

Box5 directly interferes with this process, leading to:

-

Inhibition of PKC Activation: Box5 prevents the Wnt5a-induced phosphorylation and activation of PKC. A key substrate of PKC in this pathway is the Myristoylated Alanine-Rich C Kinase Substrate (MARCKS). Therefore, the inhibition of MARCKS phosphorylation (p-MARCKS) serves as a reliable indicator of Box5 activity.[4][7]

-

Suppression of Intracellular Calcium Mobilization: Box5 significantly attenuates the Wnt5a-stimulated release of intracellular Ca2+.[4] This disruption of calcium signaling further contributes to the impairment of cell migration.

The logical relationship of Box5's mechanism of action is to antagonize the Wnt5a receptor, thereby inhibiting the downstream signaling of PKC and Ca2+ mobilization, which in turn blocks melanoma cell migration and invasion.

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Frizzled receptors in melanomagenesis: From molecular interactions to target identification [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. WNT5A-Induced Activation of the Protein Kinase C Substrate MARCKS Is Required for Melanoma Cell Invasion - PMC [pmc.ncbi.nlm.nih.gov]

structure and chemical properties of Box5 (TFA)

For Researchers, Scientists, and Drug Development Professionals

Core Summary

Box5, as a trifluoroacetic acid (TFA) salt, is a synthetic, N-terminally butyloxycarbonyl (Boc)-protected hexapeptide. It functions as a potent and specific antagonist of the Wnt5a signaling pathway. By inhibiting this pathway, Box5 effectively curtails cancer cell migration and invasion, demonstrating significant potential as a therapeutic agent in oncology, particularly in the context of melanoma.

Structure and Chemical Properties

Box5 (TFA) is a modified peptide with a specific amino acid sequence and protective groups that are crucial for its antagonist activity.

Table 1: Chemical and Physical Properties of Box5 (TFA)

| Property | Value | Source |

| IUPAC Name | (2S)-2-[[(2S)-4-carboxy-2-[[(2R)-2-[[2-[[(2S)-3-carboxy-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-methylsulfanylbutanoyl]amino]propanoyl]amino]acetyl]amino]-3-sulfanylpropanoyl]amino]butanoyl]amino]-4-methylpentanoic acid;2,2,2-trifluoroacetic acid | PubChem[1] |

| Molecular Formula | C₃₂H₅₁F₃N₆O₁₅S₂ | PubChem[1] |

| Amino Acid Sequence | Met-Asp-Gly-Cys-Glu-Leu (MDGCEL) | PubChem[1] |

| Modification | N-terminal tert-butoxycarbonyl (Boc) group | Selleck Chemicals[2] |

| Salt Form | Trifluoroacetic acid (TFA) salt | PubChem[1] |

| Molecular Weight | 880.9 g/mol | PubChem[1] |

| CAS Number | 881188-48-3 (for the parent peptide) | Selleck Chemicals[2] |

Mechanism of Action: Antagonism of the Wnt5a Signaling Pathway

Box5 exerts its biological effects by directly inhibiting the non-canonical Wnt5a signaling pathway. This pathway plays a critical role in embryonic development and has been implicated in the progression of several cancers, including melanoma, by promoting cell motility and invasion.[3][4]

The binding of Wnt5a to its receptor complex, which can include Frizzled (Fz) and Receptor Tyrosine Kinase-Like Orphan Receptor (ROR) proteins, initiates a signaling cascade.[5] This leads to the activation of Phospholipase C (PLC), which in turn generates inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), while DAG activates Protein Kinase C (PKC).[6][7] The elevation of intracellular Ca²⁺ and activation of PKC are key events that lead to the phosphorylation of downstream targets, such as the Myristoylated Alanine-Rich C-Kinase Substrate (MARCKS), and subsequent cytoskeletal rearrangements that drive cell migration and invasion.[8]

Box5 acts as a competitive antagonist, likely by binding to the Wnt5a receptor complex and preventing the binding of Wnt5a. This blockade inhibits the downstream signaling cascade, preventing the release of intracellular Ca²⁺ and the activation of PKC.[2][9] The inhibitory effect of Box5 on Wnt5a-induced MARCKS phosphorylation has been experimentally demonstrated.[8]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of Box5.

Cell Invasion Assay

This assay quantifies the ability of cells to move through a basement membrane matrix, mimicking in vivo invasion.

-

Materials:

-

Matrigel Invasion Chambers (8-µm pore size, 24-well format)

-

Melanoma cell lines (e.g., A2058, HTB63)

-

Serum-free cell culture medium

-

Recombinant Wnt3a and Wnt5a

-

Box5 (TFA)

-

4% Paraformaldehyde (PFA)

-

Crystal Violet stain

-

-

Procedure:

-

Prepare a cell suspension of 25,000 cells/well in serum-free medium.[8]

-

For treatment groups, pre-incubate the cells with 100 µM Box5 for 40 minutes with gentle agitation.[8]

-

Add the cell suspension to the upper chamber of the Matrigel inserts.

-

Add stimuli to the respective wells (e.g., 0.05 µg/mL rWnt3a, 0.2 µg/mL rWnt5a).[8]

-

Incubate the plate for 24 hours to allow for cell invasion.[8]

-

Following incubation, fix the cells by adding 4% PFA.[8]

-

Stain the invaded cells with Crystal Violet.[8]

-

Count the number of stained, invaded cells under a microscope.

-

Intracellular Calcium Mobilization Assay

This assay measures changes in intracellular calcium concentration in response to stimuli, providing a direct readout of Wnt5a pathway activation.

-

Materials:

-

Melanoma cell line (e.g., A2058)

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM)

-

Recombinant Wnt5a

-

Box5 (TFA)

-

Endothelin-1 (ET-1) and Carbachol (as controls)

-

Fluorescence plate reader or microscope capable of ratiometric imaging

-

-

Procedure:

-

Culture A2058 cells to an appropriate confluency on a suitable plate for fluorescence measurement.

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) according to the manufacturer's protocol. This typically involves incubation in the dark at 37°C.

-

For antagonist treatment, pre-incubate the dye-loaded cells with 100 µM Box5 overnight.[9]

-

Wash the cells to remove extracellular dye.

-

Establish a baseline fluorescence reading.

-

Stimulate the cells with 0.1 µg/mL recombinant Wnt5a and record the change in fluorescence over time.[9]

-

As controls, stimulate separate wells with 10 nM ET-1 or 5 µM carbachol to assess the specificity of Box5's inhibitory effect.[9]

-

Analyze the data by calculating the change in fluorescence intensity or the ratio of fluorescence at two different emission wavelengths (for ratiometric dyes like Fura-2).

-

Quantitative Data

While a specific IC₅₀ value for Box5 has not been prominently reported in the reviewed literature, its potent antagonistic activity has been demonstrated through quantitative analysis of its effects in functional assays.

Table 2: Quantitative Analysis of Box5 Activity

| Assay | Cell Line | Treatment | Result | Source |

| Wnt5a-induced Ca²⁺ Signaling | A2058 | 100 µM Box5 (overnight pre-incubation) followed by 0.1 µg/mL rWnt5a | 70% inhibition of Wnt5a-induced Ca²⁺ signaling | ResearchGate[9] |

| MARCKS Phosphorylation | A2058 | 100 µM Box5 (overnight pre-incubation) followed by 0.2 µg/mL rWnt5a for 45 min | Inhibition of rWnt5a-stimulated MARCKS phosphorylation | ResearchGate[9] |

| Cell Invasion | A2058 | 100 µM Box5 (40 min pre-incubation) followed by 0.2 µg/mL rWnt5a | Abolished Wnt5a-induced cell invasion | Jenei et al., 2009[8] |

| Basal Cell Invasion | HTB63 (Wnt5a-expressing) | 100 µM Box5 | Inhibition of basal cell invasion | Jenei et al., 2009[8] |

Conclusion

Box5 (TFA) is a well-characterized and potent antagonist of the Wnt5a signaling pathway. Its ability to inhibit key downstream events such as intracellular calcium release and PKC activation translates to a significant reduction in cancer cell migration and invasion. The detailed structural information and experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals exploring the therapeutic potential of targeting the Wnt5a pathway in oncology and other relevant disease areas. Further investigation into the in vivo efficacy and pharmacokinetic properties of Box5 is warranted to fully elucidate its clinical promise.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. A t-butyloxycarbonyl-modified Wnt5a-derived hexapeptide functions as a potent antagonist of Wnt5a-dependent melanoma cell invasion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Wnt5a: its signalling, functions and implication in diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. embopress.org [embopress.org]

- 6. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]

- 7. An overview of Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A t-butyloxycarbonyl-modified Wnt5a-derived hexapeptide functions as a potent antagonist of Wnt5a-dependent melanoma cell invasion - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Box5: A Potent Antagonist of Wnt5a Signaling in Drug Discovery and Development

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, mechanism of action, and experimental evaluation of Box5, a synthetic hexapeptide that has emerged as a potent and specific inhibitor of the Wnt5a signaling pathway. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting Wnt5a-mediated cellular processes, particularly in the context of cancer metastasis.

Introduction to Box5

Box5 is a Wnt5a-derived N-terminally butyloxycarbonyl (Boc)-protected hexapeptide with the amino acid sequence {t-Boc}-Met-Asp-Gly-Cys-Glu-Leu.[1][2] It was developed as a specific antagonist to counteract the pro-metastatic effects of Wnt5a, a secreted glycoprotein that is frequently overexpressed in aggressive cancers such as melanoma.[2][3] Box5 functions by directly inhibiting the non-canonical Wnt signaling pathway, thereby attenuating cellular responses crucial for tumor progression, including cell migration and invasion.[2][4]

Mechanism of Action: Inhibition of Non-Canonical Wnt5a Signaling

Box5 exerts its inhibitory effects by targeting the interaction between Wnt5a and its receptor, Frizzled-5 (Fzd5).[2][5] This interaction is a key initiating step in the non-canonical Wnt signaling cascade. By binding to Fzd5, Box5 competitively inhibits Wnt5a binding, leading to the downstream suppression of two critical signaling arms: the Protein Kinase C (PKC) pathway and the calcium (Ca2+) signaling pathway.[2][6]

The inhibition of Wnt5a-induced PKC activation is evidenced by the decreased phosphorylation of the PKC substrate, myristoylated alanine-rich C-kinase substrate (MARCKS).[6] Concurrently, Box5 significantly blocks the transient increase in intracellular Ca2+ levels that is normally triggered by Wnt5a.[4][6] The abrogation of these signaling events ultimately results in the inhibition of cytoskeletal rearrangements and cellular motility, which are essential for cancer cell migration and invasion.[3][4]

Figure 1: Wnt5a Signaling and Box5 Inhibition.

Quantitative Data on Box5 Activity

The inhibitory potency of Box5 has been quantified in various in vitro cellular assays. The following tables summarize the key quantitative findings from studies on melanoma cell lines.

| Parameter | Cell Line | Concentration of Box5 | Recombinant Wnt5a (rWnt5a) | Observed Effect | Reference |

| Inhibition of Ca2+ Signaling | A2058 | 100 µM | 0.1 µg/mL | >70% inhibition of Wnt5a-induced Ca2+ release | [4][6] |

| Inhibition of PKC Activity | A2058 | 100 µM | 0.2 µg/mL | Decreased phosphorylation of MARCKS | [1][6] |

| Inhibition of Cell Migration | HTB63 | Not Specified | Endogenous Wnt5a | Inhibition of basal migration | [7] |

| Inhibition of Cell Invasion | A2058 | Not Specified | Exogenous Wnt5a | Abolished Wnt5a-induced invasion | [4][7] |

| Inhibition of Cell Invasion | HTB63 | Not Specified | Endogenous Wnt5a | Inhibition of basal invasion | [7] |

Note: Specific IC50 values for Box5 are not consistently reported in the reviewed literature; instead, effective concentrations are provided.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of Box5.

Cell Migration and Invasion Assays (Boyden Chamber/Transwell Assay)

This protocol is adapted for assessing the effect of Box5 on Wnt5a-induced cell migration and invasion.

Figure 2: Cell Migration/Invasion Assay Workflow.

Materials:

-

24-well Transwell® inserts (8.0 µm pore size)

-

Matrigel® Basement Membrane Matrix (for invasion assays)

-

Cell culture medium (e.g., DMEM) with and without Fetal Bovine Serum (FBS)

-

Phosphate-Buffered Saline (PBS)

-

Box5 peptide

-

Recombinant Wnt5a (rWnt5a)

-

Fixing solution (e.g., methanol)

-

Staining solution (e.g., 0.5% Crystal Violet)

-

Cotton swabs

Procedure:

-

(For Invasion Assay Only) Thaw Matrigel® on ice and dilute to the desired concentration with cold, serum-free medium. Coat the upper surface of the Transwell inserts with the Matrigel® solution and incubate at 37°C for at least 2 hours to allow for gelation.

-

Culture melanoma cells (e.g., A2058 or HTB63) to 70-80% confluency.

-

Harvest the cells and resuspend them in serum-free medium.

-

Add the cell suspension to the upper chamber of the Transwell inserts.

-

To the lower chamber, add medium containing a chemoattractant (e.g., 10% FBS).

-

Add Box5 and/or rWnt5a to the upper and/or lower chambers at the desired concentrations. Include appropriate controls (vehicle, rWnt5a alone, Box5 alone).

-

Incubate the plate at 37°C in a humidified incubator for a period of 16-48 hours, depending on the cell type and experimental setup.

-

After incubation, carefully remove the non-migrated/invaded cells from the upper surface of the membrane using a cotton swab.

-

Fix the cells that have migrated/invaded to the lower surface of the membrane with methanol for 10 minutes.

-

Stain the fixed cells with Crystal Violet solution for 20 minutes.

-

Gently wash the inserts with water to remove excess stain.

-

Allow the inserts to air dry.

-

Count the number of stained cells in multiple fields of view using a light microscope.

-

Quantify the results and express them as a percentage of the control.

Intracellular Calcium Measurement

This protocol describes the measurement of intracellular Ca2+ flux using the fluorescent indicator Indo-1 AM.

Materials:

-

Indo-1 AM fluorescent dye

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

-

Box5 peptide

-

Recombinant Wnt5a (rWnt5a)

-

Ionomycin (positive control)

-

EGTA (negative control)

-

Fluorometer or flow cytometer capable of ratiometric measurement

Procedure:

-

Culture melanoma cells on glass coverslips or in suspension, depending on the available equipment.

-

Prepare a loading solution of Indo-1 AM (typically 1-5 µM) and Pluronic F-127 (e.g., 0.02%) in HBSS.

-

Incubate the cells with the Indo-1 AM loading solution for 30-60 minutes at 37°C in the dark.

-

Wash the cells twice with HBSS to remove extracellular dye.

-

Resuspend the cells in fresh HBSS and allow them to rest for at least 15 minutes at room temperature.

-

If using a fluorometer, place the coverslip with the loaded cells into a cuvette containing HBSS. If using a flow cytometer, the cells remain in suspension.

-

Establish a baseline fluorescence reading.

-

For inhibition studies, pre-incubate the cells with Box5 (e.g., 100 µM) for a specified period before stimulation.

-

Add rWnt5a (e.g., 0.1 µg/mL) to the cells and record the change in fluorescence ratio (emission at ~405 nm / emission at ~485 nm for Indo-1) over time.

-

As a positive control, add ionomycin to elicit a maximal Ca2+ response.

-

As a negative control, add EGTA to chelate extracellular Ca2+.

-

Analyze the data by calculating the peak change in the fluorescence ratio in response to stimulation.

Conclusion and Future Directions

Box5 has been established as a valuable research tool for investigating the roles of Wnt5a in various cellular processes. Its specificity and potent inhibitory activity make it a promising lead compound for the development of anti-metastatic therapies. Future research should focus on optimizing the pharmacokinetic properties of Box5-related peptides for in vivo applications and further elucidating the intricate molecular details of its interaction with the Frizzled-5 receptor. The experimental protocols and data presented in this guide provide a solid foundation for researchers to build upon in their efforts to translate the potential of Wnt5a inhibition into clinical applications.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. bu.edu [bu.edu]

- 4. Assaying Wnt5A-mediated Invasion in Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Monitoring intracellular nanomolar calcium using fluorescence lifetime imaging | Springer Nature Experiments [experiments.springernature.com]

- 6. researchgate.net [researchgate.net]

- 7. A t-butyloxycarbonyl-modified Wnt5a-derived hexapeptide functions as a potent antagonist of Wnt5a-dependent melanoma cell invasion - PubMed [pubmed.ncbi.nlm.nih.gov]

Box5 (TFA): A Technical Guide to Investigating Wnt Pathway Dysregulation

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Wingless/Integrated (Wnt) signaling pathway is a crucial regulator of embryonic development and adult tissue homeostasis. Its dysregulation is a hallmark of numerous diseases, most notably cancer, where it can drive tumor initiation, progression, and metastasis. The non-canonical Wnt5a pathway, in particular, has emerged as a significant player in promoting cancer cell motility and invasion. Box5, a cell-permeable hexapeptide antagonist derived from Wnt5a and supplied as a trifluoroacetate (TFA) salt, offers a targeted approach to dissect and inhibit this pathway. By competitively binding to the Wnt5a receptor complex, which includes Receptor Tyrosine Kinase-Like Orphan Receptor 2 (ROR2) and Frizzled-5 (Fzd5), Box5 effectively blocks downstream signaling cascades.[1][2] This technical guide provides an in-depth overview of Box5 (TFA), its mechanism of action, and detailed protocols for its application in studying Wnt pathway dysregulation.

Mechanism of Action

Box5 is a synthetic peptide that mimics a region of the Wnt5a protein, allowing it to act as a competitive antagonist.[2] It specifically targets the non-canonical Wnt pathway, which operates independently of β-catenin. The primary mechanism of Box5 involves the inhibition of Wnt5a-mediated signaling through the ROR2 receptor.[1][3] This inhibition prevents the activation of downstream effectors, including Protein Kinase C (PKC) and the release of intracellular calcium (Ca2+).[2][4] The disruption of these signaling events ultimately leads to a reduction in cancer cell migration, invasion, and adhesion.[2]

The following diagram illustrates the proposed mechanism of action for Box5 in the context of the Wnt5a/ROR2 signaling pathway.

Quantitative Data Summary

The following tables summarize the quantitative data reported for the use of Box5 (TFA) in various experimental settings.

Table 1: Effective Concentrations of Box5 (TFA) in Cell-Based Assays

| Cell Line | Assay Type | Effective Box5 Concentration | Observed Effect | Reference |

| A2058 Melanoma | Calcium Release | 100 µM | Inhibition of Wnt5a-induced Ca²⁺ release | [4] |

| A2058 Melanoma | Western Blot | 100 µM | Decreased expression of rWnt5a-stimulated p-MARCKS | [4] |

| HTB63 Melanoma | Cell Migration & Invasion | Not specified | Inhibition of basal migration and invasion | [2] |

| HB2 Mammary Epithelial | Cell Invasion | Not specified | Partial reversal of WNT5A knockdown-induced invasion | [5] |

Table 2: Inhibition of Wnt5a-Mediated Cellular Processes by Box5 (TFA)

| Cellular Process | Cell Line | Wnt5a Concentration | Box5 Concentration | Percent Inhibition | Reference |

| Ca²⁺ Signaling | A2058 Melanoma | 0.1 µg/mL | 100 µM | ~70% | [4] |

| Cell Invasion | HTB63 Melanoma | Endogenous | Not specified | Significant reduction | [2] |

| p-MARCKS Expression | A2058 Melanoma | 0.1 µg/mL | 100 µM | Significant decrease | [4] |

Experimental Protocols

Preparation of Box5 (TFA) for Cell Culture

Materials:

-

Box5 (TFA) peptide (lyophilized powder)

-

Sterile dimethyl sulfoxide (DMSO)

-

Sterile phosphate-buffered saline (PBS) or cell culture medium

Procedure:

-

Reconstitute the lyophilized Box5 (TFA) peptide in sterile DMSO to create a high-concentration stock solution (e.g., 10 mM). It is recommended to prepare a stock solution that is at least 1000 times the final working concentration to minimize the final DMSO concentration in the cell culture, which should ideally be ≤ 0.1% to avoid cytotoxicity.[6]

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C or -80°C for long-term storage.[4]

-

For experiments, dilute the stock solution to the desired final concentration in pre-warmed cell culture medium. Ensure thorough mixing before adding to the cells.

Cell Migration Assay (Transwell Assay)

Materials:

-

Transwell inserts (e.g., 8 µm pore size)

-

24-well companion plates

-

Serum-free cell culture medium

-

Cell culture medium with chemoattractant (e.g., 10% FBS)

-

Box5 (TFA)

-

Wnt5a (recombinant protein, optional)

-

Cotton swabs

-

Fixation solution (e.g., 5% glutaraldehyde)

-

Staining solution (e.g., 0.2% crystal violet)

Procedure:

-

Seed cells (e.g., 5 x 10⁴ to 2 x 10⁵ cells per well) in serum-free medium into the upper chamber of the Transwell inserts.[7]

-

In the lower chamber, add medium containing a chemoattractant.

-

Add different concentrations of Box5 (TFA) to both the upper and lower chambers to assess its inhibitory effect. A vehicle control (e.g., DMSO) should be included.

-

To study the antagonism of Wnt5a, pre-treat cells with Box5 for a specified time before adding Wnt5a to the lower chamber.

-

Incubate the plate at 37°C for 16-48 hours.[7]

-

After incubation, carefully remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

-

Fix the migrated cells on the lower surface of the membrane with a fixation solution for 10 minutes.

-

Stain the fixed cells with crystal violet solution for 10-20 minutes.[7]

-

Gently wash the inserts with PBS to remove excess stain.

-

Allow the inserts to dry completely.

-

Count the number of migrated cells in several random fields of view under a microscope.

Western Blot for Phospho-MARCKS

Materials:

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibody against phospho-MARCKS (Ser159/163)

-

Primary antibody for a loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Plate cells and treat with Box5 (TFA) and/or Wnt5a for the desired time.

-

Lyse the cells with ice-cold lysis buffer.

-

Determine the protein concentration of the lysates.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-MARCKS overnight at 4°C with gentle shaking.[8]

-

Wash the membrane three times with TBST for 5 minutes each.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again as in step 9.

-

Incubate the membrane with the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Strip the membrane and re-probe with the loading control antibody to ensure equal protein loading.

Calcium Flux Assay

Materials:

-

Calcium indicator dye (e.g., Indo-1 AM)

-

Cell loading medium (e.g., RPMI with 2% FCS and 25mM HEPES)

-

Box5 (TFA)

-

Wnt5a (recombinant protein)

-

Ionomycin (positive control)

-

EGTA (negative control)

-

Flow cytometer with UV laser

Procedure:

-

Suspend cells in cell loading medium.

-

Load the cells with Indo-1 AM (typically 1-10 µM) and incubate for 30-45 minutes at 37°C in the dark.[9][10]

-

Wash the cells twice with medium.

-

Resuspend the cells at the desired concentration and allow them to equilibrate at 37°C for 30-60 minutes.

-

Acquire a baseline reading of the cells on the flow cytometer.

-

Add Box5 (TFA) and incubate for the desired time.

-

Stimulate the cells with Wnt5a and immediately acquire the data, recording the ratio of calcium-bound to calcium-free Indo-1 over time.

-

Use ionomycin as a positive control to induce maximal calcium flux and EGTA as a negative control to chelate extracellular calcium.

Visualizations

Wnt5a/ROR2 Signaling Pathway

References

- 1. Non-canonical WNT5A-ROR signaling: new perspectives on an ancient developmental pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A t-butyloxycarbonyl-modified Wnt5a-derived hexapeptide functions as a potent antagonist of Wnt5a-dependent melanoma cell invasion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. WNT5A signaling impairs breast cancer cell migration and invasion via mechanisms independent of the epithelial-mesenchymal transition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pharm.ucsf.edu [pharm.ucsf.edu]

- 8. CST | Cell Signaling Technology [cellsignal.com]

- 9. bu.edu [bu.edu]

- 10. Intracellular Calcium Flux - University of Utah Flow Cytometry [flowcytometry.cores.utah.edu]

The Dichotomy of Wnt5a: A Technical Guide to its Biological Functions and Inhibition by Box5 (TFA)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Wnt5a, a member of the Wingless/Integrated (Wnt) family of secreted lipoglycoproteins, is a pivotal signaling molecule that plays a complex and often contradictory role in cellular processes. Primarily known for activating β-catenin-independent (non-canonical) signaling pathways, Wnt5a is crucial for embryonic development, tissue homeostasis, and stem cell regulation. However, its dysregulation is implicated in a variety of pathologies, most notably cancer, where it can act as both a tumor promoter and suppressor depending on the cellular context. This technical guide provides an in-depth exploration of the biological functions of Wnt5a and the inhibitory mechanisms of Box5, a synthetic hexapeptide antagonist, offering valuable insights for researchers and professionals in drug development.

Wnt5a Signaling Pathways

Wnt5a predominantly signals through two main non-canonical pathways: the Wnt/Ca2+ pathway and the Planar Cell Polarity (PCP) pathway. Unlike canonical Wnt signaling, these pathways do not involve the stabilization of β-catenin and subsequent TCF/LEF-mediated transcription.

The Wnt/Ca2+ Pathway

Upon binding of Wnt5a to its receptor complex, typically composed of a Frizzled (Fzd) family receptor and a co-receptor such as Receptor Tyrosine Kinase-Like Orphan Receptor 2 (ROR2), a conformational change is induced. This leads to the activation of heterotrimeric G proteins, which in turn activate Phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). The subsequent increase in cytosolic Ca2+ activates calcium-sensitive downstream effectors, including Protein Kinase C (PKC), Calmodulin-dependent kinase II (CaMKII), and the phosphatase Calcineurin. These effectors then modulate a variety of cellular processes, including cell migration, adhesion, and gene expression.

Caption: Wnt5a/Ca2+ Signaling Pathway.

The Planar Cell Polarity (PCP) Pathway

The Wnt/PCP pathway is critical for establishing cell polarity within a tissue plane. Wnt5a binding to the Fzd/ROR2 complex recruits the cytoplasmic scaffolding protein Dishevelled (Dvl). Dvl, in turn, activates small Rho GTPases, including RhoA and Rac1. Activation of RhoA leads to the activation of Rho-associated kinase (ROCK), which influences the actin cytoskeleton and cell contractility. Rac1 activation leads to the activation of c-Jun N-terminal kinase (JNK), which can modulate gene expression and cytoskeletal dynamics. These downstream events are crucial for processes such as convergent extension during embryonic development and directional cell migration.

Biological Functions of Wnt5a

The multifaceted nature of Wnt5a signaling results in a wide array of biological functions, with its effects being highly dependent on the cellular and tissue context.

Role in Cancer

Wnt5a's role in cancer is paradoxical. In many malignancies, such as melanoma, gastric, and pancreatic cancer, high levels of Wnt5a are associated with increased cell migration, invasion, and metastasis, correlating with a poor prognosis.[1] In these contexts, Wnt5a often promotes an epithelial-to-mesenchymal transition (EMT), a key process in cancer progression. Conversely, in other cancers like breast and colorectal cancer, Wnt5a can act as a tumor suppressor by inhibiting the canonical Wnt/β-catenin pathway.[1]

Inflammation

Wnt5a is also a key player in inflammatory processes. It can be secreted by immune cells, such as macrophages, and can induce the production of pro-inflammatory cytokines. This creates a feedback loop that can exacerbate inflammation. In the tumor microenvironment, Wnt5a can contribute to a pro-inflammatory and immunosuppressive milieu, potentially aiding tumor growth and immune evasion.

Cell Proliferation and Differentiation

While not its primary role, Wnt5a can influence cell proliferation, although its effects are cell-type specific.[1] It plays a more defined role in cell differentiation, particularly during embryonic development, where it guides processes like chondrogenesis and neurogenesis.

Inhibition of Wnt5a by Box5 (TFA)

Given the pro-metastatic role of Wnt5a in several cancers, its inhibition represents a promising therapeutic strategy. Box5 is a synthetic, N-terminally butyloxycarbonyl (Boc)-protected hexapeptide derived from a region of the Wnt5a protein. It acts as a potent and specific antagonist of Wnt5a signaling.

Mechanism of Action

Box5 is thought to competitively inhibit the binding of Wnt5a to its Frizzled receptor, thereby preventing the initiation of downstream signaling cascades.[2][3] Specifically, Box5 has been shown to effectively block Wnt5a-induced intracellular Ca2+ release and the subsequent activation of PKC.[2] By abrogating these key signaling events, Box5 counteracts the biological effects of Wnt5a.

Caption: Mechanism of Wnt5a Inhibition by Box5.

Quantitative Data on Wnt5a Inhibition by Box5

The inhibitory effects of Box5 on Wnt5a-mediated cellular functions have been quantified in various studies. The following tables summarize key findings.

| Cell Line | Assay | Wnt5a Concentration | Box5 Concentration | Observed Inhibition | Reference |

| A2058 (Melanoma) | Cell Migration (Wound Healing) | 0.2 µg/mL | 100 µM | Statistically significant inhibition | [4] |

| A2058 (Melanoma) | Intracellular Ca2+ Release | 0.1 µg/mL | 100 µM | >70% inhibition | [4] |

| HTB63 (Melanoma) | Basal Cell Invasion | Endogenous Wnt5a | 100 µM | Significant inhibition | [2] |

| A2058 (Melanoma) | MARCKS Phosphorylation | 0.2 µg/mL | 100 µM | Inhibition of phosphorylation | [4] |

Table 1: Summary of Quantitative Data on Box5 Inhibition of Wnt5a.

| Parameter | Value | Cell Line | Assay | Reference |

| Effective Inhibitory Concentration (Migration) | 100 µM | A2058 | Wound Healing | [4] |

| Inhibition of Ca2+ Signaling | >70% | A2058 | Fura-2 AM | [4] |

Table 2: Key Quantitative Parameters of Box5 Activity.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following sections provide outlines for key experiments used to study the Wnt5a/Box5 axis.

Caption: General Experimental Workflow.

Cell Migration Assay (Boyden Chamber)

This assay quantifies the chemotactic potential of cells in response to a chemoattractant.

-

Cell Preparation: Culture melanoma cells (e.g., A2058) to 70-80% confluency. Serum-starve the cells for 4-6 hours prior to the assay.

-

Chamber Setup: Use transwell inserts with an 8 µm pore size polycarbonate membrane. Coat the upper surface of the membrane with a thin layer of Matrigel (for invasion assays) or leave uncoated (for migration assays).

-

Chemoattractant: Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

-

Cell Seeding: Resuspend the serum-starved cells in serum-free medium containing either recombinant Wnt5a (e.g., 0.2 µg/mL), Wnt5a plus Box5 (e.g., 100 µM), or vehicle control. Seed a defined number of cells (e.g., 5 x 10^4) into the upper chamber of the transwell insert.

-

Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 16-24 hours.

-

Staining and Quantification: After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab. Fix the migrated cells on the lower surface of the membrane with methanol and stain with a solution such as crystal violet.

-

Analysis: Count the number of migrated cells in several random fields under a microscope. Calculate the average number of migrated cells per field for each condition.

Intracellular Calcium Measurement (Fura-2 AM)

This method measures changes in intracellular calcium concentration using a ratiometric fluorescent dye.

-

Cell Preparation: Plate cells on glass coverslips and allow them to adhere overnight.

-

Dye Loading: Wash the cells with a balanced salt solution (e.g., HBSS). Incubate the cells with Fura-2 AM loading buffer (e.g., 2-5 µM Fura-2 AM in HBSS) for 30-60 minutes at 37°C in the dark.

-

De-esterification: Wash the cells with HBSS to remove extracellular dye and allow for de-esterification of the AM ester within the cells for approximately 30 minutes at room temperature.

-

Imaging: Mount the coverslip in a perfusion chamber on an inverted fluorescence microscope equipped with a ratiometric imaging system.

-

Stimulation and Recording: Perfuse the cells with HBSS to establish a baseline fluorescence ratio (340/380 nm excitation, ~510 nm emission). Stimulate the cells by adding recombinant Wnt5a (e.g., 0.1 µg/mL) to the perfusion buffer. For inhibition experiments, pre-incubate the cells with Box5 (e.g., 100 µM) for a designated time before adding Wnt5a.

-

Data Analysis: Record the changes in the 340/380 nm fluorescence ratio over time. The ratio is proportional to the intracellular calcium concentration.

Western Blot for Phosphorylated MARCKS (pMARCKS)

This technique is used to detect the phosphorylation status of Myristoylated Alanine-Rich C-Kinase Substrate (MARCKS), a downstream target of PKC.

-

Cell Lysis: Treat cells with Wnt5a, Box5, or control as described for the other assays. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated MARCKS (pMARCKS) overnight at 4°C. A separate membrane should be incubated with an antibody for total MARCKS as a loading control.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) detection system and visualize the results using an imaging system.

-

Analysis: Quantify the band intensities using densitometry software and normalize the pMARCKS signal to the total MARCKS signal.

Conclusion

Wnt5a is a critical signaling molecule with diverse and context-dependent biological functions. Its role in promoting metastasis in several cancers has made it an attractive target for therapeutic intervention. The peptide inhibitor Box5 has demonstrated significant efficacy in blocking Wnt5a-mediated cellular processes, particularly cell migration and invasion, by inhibiting the Wnt/Ca2+ signaling pathway. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working to further elucidate the complexities of Wnt5a signaling and develop novel anti-cancer therapies. Further investigation into the in vivo efficacy and safety of Box5 and other Wnt5a inhibitors is warranted to translate these promising preclinical findings into clinical applications.

References

- 1. researchgate.net [researchgate.net]

- 2. A t-butyloxycarbonyl-modified Wnt5a-derived hexapeptide functions as a potent antagonist of Wnt5a-dependent melanoma cell invasion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. A t-butyloxycarbonyl-modified Wnt5a-derived hexapeptide functions as a potent antagonist of Wnt5a-dependent melanoma cell invasion - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Box5 (TFA): A Potent Antagonist of Wnt5a Signaling for Researchers

A Introductory Overview for Researchers, Scientists, and Drug Development Professionals

Initial Note to the Reader: This document provides a comprehensive technical overview of Box5 (Trifluoroacetate salt), a synthetic peptide inhibitor. It is important to clarify at the outset that while the initial inquiry may have associated Box5 with TGF-β signaling, the available scientific literature consistently identifies Box5 as a potent and selective antagonist of the Wnt5a signaling pathway . This guide will therefore focus on its well-documented role in inhibiting Wnt5a-mediated cellular processes.

Introduction to Box5 (TFA)

Box5 is a synthetic, N-terminally butyloxycarbonyl- (Boc) protected hexapeptide (t-Boc-Met-Asp-Gly-Cys-Glu-Leu) derived from Wnt5a.[1] It functions as a direct antagonist of Wnt5a, a key ligand in the non-canonical Wnt signaling pathway.[2][3] Wnt5a signaling is implicated in various cellular processes, including cell migration, invasion, and polarity, and its dysregulation is associated with the progression of several cancers, notably melanoma.[2][3] Box5 effectively abrogates these Wnt5a-driven effects, making it a valuable research tool for studying Wnt5a signaling and a potential therapeutic agent for cancers characterized by elevated Wnt5a expression.[3] The trifluoroacetate (TFA) salt form of Box5 enhances its solubility and stability for research applications.

Mechanism of Action

Box5 exerts its inhibitory effects by directly antagonizing Wnt5a signaling.[2][3] The non-canonical Wnt5a pathway is initiated by the binding of Wnt5a to its receptors, primarily from the Frizzled (Fzd) family (e.g., Fzd5) and the orphan receptor tyrosine kinase Ror2. This binding event triggers a cascade of intracellular signaling events, including the activation of Protein Kinase C (PKC) and an increase in intracellular calcium (Ca2+) levels.[1][2] These signaling events are crucial for mediating the effects of Wnt5a on cell motility and invasion.[2]

Box5 functions by competitively inhibiting the interaction between Wnt5a and its receptors, thereby blocking the downstream activation of PKC and the release of intracellular Ca2+.[1][2] This targeted inhibition of the Wnt/Ca2+ pathway ultimately leads to a reduction in Wnt5a-mediated cell migration and invasion.[2]

Quantitative Data

The following tables summarize the available quantitative data regarding the properties and experimental use of Box5 (TFA).

Table 1: Physicochemical Properties of Box5 (TFA)

| Property | Value |

| Molecular Formula | C32H51F3N6O15S2 |

| Molecular Weight | 880.90 g/mol |

| Purity | >98% |

| Solubility | DMSO (100 mg/mL), Water (2 mg/mL) |

| Storage | Powder: -20°C for up to 3 years. In solvent: -80°C for up to 1 year. |

Table 2: Experimental Concentrations and Efficacy of Box5

| Assay | Cell Line | Box5 Concentration | Effect |

| Inhibition of p-MARCKS expression | A2058 melanoma cells | 100 µM | Decreased expression of rWnt5a-stimulated p-MARCKS.[4] |

| Inhibition of cell invasion | A2058 melanoma cells | Not specified | Abolished Wnt5a-induced invasion.[2] |

| Inhibition of basal cell invasion | HTB63 melanoma cells | Not specified | Inhibited basal invasion by antagonizing endogenous Wnt5a.[2] |

| Inhibition of Ca2+ release | A2058 melanoma cells | 100 µM | Blocked rWnt5a-induced Ca2+ release. |

Experimental Protocols

Detailed methodologies for key experiments involving Box5 are provided below. These protocols are based on established methods and can be adapted for specific research needs.

4.1. Matrigel Invasion Assay

This assay is used to assess the effect of Box5 on the invasive potential of cancer cells.

-

Materials:

-

Boyden chambers (e.g., 24-well format with 8 µm pore size inserts)

-

Matrigel Basement Membrane Matrix

-

Cell culture medium (serum-free and serum-containing)

-

Box5 (TFA)

-

Recombinant Wnt5a (optional, as a chemoattractant)

-

Fixing solution (e.g., 4% paraformaldehyde)

-

Staining solution (e.g., Crystal Violet)

-

Cotton swabs

-

-

Protocol:

-

Coating Inserts: Thaw Matrigel on ice and dilute to the desired concentration (e.g., 1 mg/mL) with cold, serum-free medium. Add a thin layer (e.g., 100 µL) of the diluted Matrigel to the upper chamber of the inserts and incubate at 37°C for at least 4 hours to allow for gelation.

-

Cell Preparation: Culture cells to sub-confluency. Harvest cells and resuspend them in serum-free medium.

-

Treatment: Pre-incubate the cell suspension with the desired concentration of Box5 (e.g., 100 µM) or vehicle control for a specified time (e.g., 1 hour) at 37°C.

-

Seeding: Add the treated cell suspension to the upper chamber of the Matrigel-coated inserts.

-

Chemoattraction: In the lower chamber, add medium containing a chemoattractant, such as 10% fetal bovine serum or recombinant Wnt5a.

-

Incubation: Incubate the plate at 37°C in a humidified incubator for 24-48 hours.

-

Analysis:

-

Carefully remove the non-invading cells from the upper surface of the insert with a cotton swab.

-

Fix the invading cells on the lower surface of the membrane with a fixing solution.

-

Stain the fixed cells with a staining solution.

-

Count the number of stained, invaded cells in several fields of view under a microscope.

-

-

4.2. Calcium Flux Assay

This assay measures changes in intracellular calcium levels in response to Wnt5a and the inhibitory effect of Box5.

-

Materials:

-

Fluorescent calcium indicator dye (e.g., Fura-2 AM, Fluo-4 AM)

-

Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

-

Recombinant Wnt5a

-

Box5 (TFA)

-

Fluorometric imaging plate reader or fluorescence microscope

-

-

Protocol:

-

Cell Seeding: Plate cells in a black-walled, clear-bottom 96-well plate and grow to confluency.

-

Dye Loading: Wash the cells with HBSS. Load the cells with a calcium indicator dye according to the manufacturer's instructions (e.g., incubate with Fluo-4 AM in HBSS for 30-60 minutes at 37°C).

-

Washing: Gently wash the cells with HBSS to remove excess dye.

-

Treatment: Add Box5 (e.g., 100 µM) or vehicle control to the wells and incubate for a specified period.

-

Measurement:

-

Establish a baseline fluorescence reading using the plate reader or microscope.

-

Add recombinant Wnt5a to the wells to stimulate calcium release.

-

Immediately begin recording the fluorescence intensity over time.

-

-

Data Analysis: Calculate the change in fluorescence intensity relative to the baseline to determine the intracellular calcium concentration. Compare the response in Box5-treated cells to control cells.

-

4.3. Western Blot for Phospho-MARCKS

This method is used to detect the phosphorylation of Myristoylated Alanine-Rich C-Kinase Substrate (MARCKS), a downstream target of PKC, to assess the effect of Box5 on Wnt5a-induced PKC activity.

-

Materials:

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-phospho-MARCKS, anti-total MARCKS, anti-GAPDH or β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

-

-

Protocol:

-

Cell Treatment: Plate cells and treat with recombinant Wnt5a in the presence or absence of Box5 (e.g., 100 µM) for the desired time.

-

Cell Lysis: Wash cells with cold PBS and lyse with lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.

-

Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-MARCKS overnight at 4°C.

-

Washing: Wash the membrane with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Wash the membrane with TBST.

-

Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies against total MARCKS and a loading control (e.g., GAPDH) to normalize the results.

-

Mandatory Visualizations

5.1. Wnt5a Signaling Pathway and Inhibition by Box5

Caption: Wnt5a signaling pathway and the inhibitory action of Box5.

5.2. Experimental Workflow for Matrigel Invasion Assay

Caption: Workflow for a Matrigel cell invasion assay.

References

- 1. selleckchem.com [selleckchem.com]

- 2. A t-butyloxycarbonyl-modified Wnt5a-derived hexapeptide functions as a potent antagonist of Wnt5a-dependent melanoma cell invasion - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A t-butyloxycarbonyl-modified Wnt5a-derived hexapeptide functions as a potent antagonist of Wnt5a-dependent melanoma cell invasion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

Methodological & Application

Application Notes and Protocols for Box5 (TFA) in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

Box5, a potent and specific antagonist of the Wnt5a signaling pathway, has emerged as a valuable tool for investigating the roles of non-canonical Wnt signaling in various cellular processes.[1][2] Box5 is a hexapeptide derived from Wnt5a and is commonly available as a trifluoroacetate (TFA) salt.[3][4] Its mechanism of action involves the inhibition of Wnt5a-mediated intracellular calcium (Ca2+) release and the subsequent downstream signaling cascade, including the phosphorylation of Myristoylated Alanine-Rich C-Kinase Substrate (MARCKS), a key event in promoting cell migration and invasion, particularly in cancer models such as melanoma.[2][3]

These application notes provide detailed protocols for utilizing Box5 (TFA) in common cell culture experiments to probe its effects on cell viability, migration, and invasion, as well as for analyzing its impact on the Wnt5a signaling pathway.

Chemical Properties and Reconstitution

A summary of the key chemical properties of Box5 (TFA) is provided in the table below.

| Property | Value |

| Molecular Formula | C32H51F3N6O15S2 |

| Molecular Weight | 880.9 g/mol [4] |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO (≥ 32.6 mg/mL) and water.[3] |

| Storage | Store as a solid at -20°C or -80°C, protected from light and moisture. |

Protocol for Reconstituting Box5 (TFA):

-

Preparation of Stock Solution:

-

To prepare a 10 mM stock solution, dissolve 8.81 mg of Box5 (TFA) in 1 mL of sterile dimethyl sulfoxide (DMSO).

-

Mix thoroughly by vortexing until the solid is completely dissolved.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C or -80°C.

-

-

Preparation of Working Solution:

-

On the day of the experiment, thaw an aliquot of the stock solution at room temperature.

-

Dilute the stock solution to the desired final concentration using sterile serum-free cell culture medium.

-

It is recommended to prepare the working solution fresh for each experiment. The stability of Box5 in cell culture medium over extended periods may vary.[5][6][7][8]

-

Wnt5a Signaling Pathway and Box5 Inhibition